Jacodine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1098-44-8 |
|---|---|
Molecular Formula |
C18H24ClNO5 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione;hydrochloride |
InChI |
InChI=1S/C18H23NO5.ClH/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;/h4-5,14-15,22H,2,6-10H2,1,3H3;1H/b12-4+;/t14-,15-,18-;/m1./s1 |
InChI Key |
WZVHKYDRAYKVHU-HRIJZXJSSA-N |
SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O.Cl |
Isomeric SMILES |
C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O.Cl |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Seneciphylline, hydrochloride; NCI-C61165; NCI C61165; NCIC61165; NSC 30622; NSC-30622; NSC30622; Seneciphyllin hydrochloride; Jacodine hydrochloride; |
Origin of Product |
United States |
Process Optimization and Purification:the Purification Process Must Be Designed to Effectively Remove Structurally Similar Alkaloids.
Selective Crystallization: Research has shown that jaconine (B1672729) hydrochloride has a lower solubility in ethanol (B145695) compared to the hydrochlorides of other co-occurring bases. publish.csiro.au This property can be exploited for its selective removal by crystallization of the mixed hydrochlorides from ethanol, thereby purifying the remaining Jacodine hydrochloride. publish.csiro.au
Chromatographic Purification: Modern preparative chromatography, particularly preparative HPLC, is a powerful tool for isolating the desired API from closely related impurities. symeres.comresearchgate.net Column chromatography using media like acid-washed alumina (B75360) has also been historically used to separate alkaloid fractions. publish.csiro.au
Specification and Analytical Monitoring:based on Regulatory Guidelines, Strict Specifications Must Be Set for the Final Jacodine Hydrochloride Api.federchimica.itthis Includes Limits For:
Specified Identified Impurities: Setting acceptance criteria for known related substances like jacobine (B1672728) and jaconine (B1672729). federchimica.it
Specified Unidentified Impurities: Limiting any single unknown impurity that is present above the identification threshold. federchimica.it
Total Impurities: A limit on the sum of all detected impurities. federchimica.it
Validated analytical methods, primarily HPLC, must be used for routine batch release testing to ensure that these specifications are consistently met. hilarispublisher.com
Molecular Mechanism of Action and Cellular Target Investigations for Jacodine Hydrochloride
Identification of Primary and Secondary Cellular Targets for Jacodine Hydrochloride
The specific primary and secondary cellular targets of this compound remain unidentified. Target-based whole-cell screening is a common approach to identify the biological targets of a compound within a cellular context. nih.gov This strategy often utilizes mutant strains with altered expression of a potential target to pinpoint inhibitory action at a cellular level. nih.gov However, no such studies detailing the cellular targets of this compound are presently available.
Receptor Binding and Ligand-Target Interaction Studies of this compound
The interaction between a ligand, such as this compound, and its molecular target is fundamental to its pharmacological effect. ias.ac.infrontiersin.org Understanding these non-covalent interactions, including binding sites and affinities, is crucial for elucidating mechanisms of action. frontiersin.org However, specific studies on the receptor binding profile of this compound are absent from the current body of scientific literature.
Radioligand Binding Displacement Assays
Radioligand binding assays are a standard method to characterize receptor-ligand interactions. nih.govmerckmillipore.com These assays, particularly competition studies, determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor. nih.govuniversiteitleiden.nlsygnaturediscovery.com This technique provides quantitative data on binding affinity, often expressed as an inhibition constant (Ki). universiteitleiden.nl Despite the utility of this method, no data from radioligand binding displacement assays for this compound have been published.
Functional Binding Assays (e.g., GTP-shift assays)
Functional binding assays provide insight into the functional consequences of a ligand binding to its receptor, such as agonism or antagonism. nih.govantibody.com The GTP-shift assay, for example, can discriminate between ligands based on their intrinsic efficacy by measuring changes in agonist affinity in the presence of guanine (B1146940) nucleotides. nih.gov There is no evidence of functional binding assays, including GTP-shift assays, having been performed to characterize the activity of this compound.
Receptor Occupancy Measurements in Preclinical Models
Receptor occupancy (RO) assays are critical for correlating the dose of a drug with the engagement of its target in a living system. giffordbioscience.comprecisionformedicine.com These studies, which can be conducted in vivo or ex vivo, measure the percentage of receptors occupied by a drug at therapeutic doses. sygnaturediscovery.comgiffordbioscience.com RO data are instrumental in drug development for determining effective dosing. giffordbioscience.comprecisionformedicine.com Preclinical receptor occupancy studies for this compound have not been reported.
Allosteric Modulation Investigations
Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous ligand. mdpi.comnews-medical.net These modulators can enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. mdpi.comnih.gov Investigation into whether this compound acts as an allosteric modulator at any receptor is currently undocumented.
Signaling Pathway Modulation by this compound
Drugs exert their effects by modulating intracellular signaling pathways. nih.gov Upon binding to a receptor, a compound can trigger a cascade of events that alters cellular function. merckmanuals.com The specific signaling pathways modulated by this compound have not been elucidated. Research into how it might affect key signaling networks, such as those involving protein kinases or transcription factors, is required to understand its molecular pharmacology. nih.gov
Gene Expression Profiling and Proteomic Analyses Related to this compound
Gene expression profiling and proteomic analyses are crucial high-throughput techniques used to understand how a compound like this compound might affect cellular function on a global scale. These methods provide a broad view of the molecular changes within a cell or organism upon treatment with a substance.
Gene Expression Profiling
Gene expression analysis measures the activity of thousands of genes at once, creating a global picture of cellular function. nih.govbio-rad.com It assesses the level of messenger RNA (mRNA) in a cell, which indicates which genes are being actively transcribed. genome.gov Techniques like RNA-sequencing (RNA-Seq) and gene expression microarrays are commonly used for this purpose. nih.gov
In a hypothetical study on this compound, researchers would treat a specific cell line or model organism with the compound and then compare the gene expression profile to an untreated control group. The resulting data would highlight which genes are upregulated (their expression is increased) or downregulated (their expression is decreased) in response to the compound. This can provide clues about the biological pathways being affected. For instance, if genes involved in apoptosis (programmed cell death) are upregulated, it might suggest that this compound has cytotoxic effects through this pathway.
Proteomic Analyses
While gene expression data is informative, it doesn't always directly correlate with protein levels due to post-transcriptional, translational, and post-translational regulation. wikipedia.org Proteomics bridges this gap by studying the entire set of proteins (the proteome) in a cell or tissue. mdpi.com Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and quantify thousands of proteins from a complex sample. rimuhc.ca
If proteomic studies were conducted for this compound, they would reveal changes in protein abundance after treatment. This could confirm findings from gene expression studies and also uncover changes that are not apparent at the mRNA level. For example, a proteomic analysis might show an increase in the active form of a specific enzyme, suggesting that this compound might influence its post-translational modification.
A typical workflow for such an analysis involves:
Lysing the cells to extract proteins.
Digesting the proteins into smaller peptides.
Separating the peptides using liquid chromatography.
Analyzing the peptides by mass spectrometry to determine their sequence and quantity.
The data from these analyses could be presented in a table format, as shown in the hypothetical example below.
Table 1: Hypothetical Differentially Expressed Genes/Proteins upon this compound Treatment
| Gene/Protein Name | Fold Change (Treated vs. Control) | p-value | Biological Process |
| Gene A / Protein A | +2.5 | <0.05 | Cell Cycle Regulation |
| Gene B / Protein B | -3.1 | <0.01 | DNA Repair |
| Gene C / Protein C | +1.8 | <0.05 | Inflammatory Response |
This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Structure-Based Drug Design and Target Interaction Modeling
Structure-based drug design (SBDD) and target interaction modeling are computational techniques that have revolutionized the process of drug discovery. nih.govgsconlinepress.com These methods rely on the three-dimensional structures of drug targets, such as proteins, to design and optimize potential drug molecules. mdpi.com
Structure-Based Drug Design (SBDD)
SBDD uses the known 3D structure of a target protein, often determined by techniques like X-ray crystallography or NMR spectroscopy, to design molecules that can bind to it with high affinity and selectivity. mdpi.com If the cellular target of this compound were identified, SBDD could be used to understand its binding mechanism and to design more potent or selective derivatives. The process generally involves:
Target Identification and Validation: Identifying a biologically relevant target.
Structure Determination: Obtaining the 3D structure of the target.
Docking and Scoring: Computationally fitting potential ligands into the target's binding site and estimating their binding affinity.
Lead Optimization: Modifying the chemical structure of a promising compound to improve its properties.
Target Interaction Modeling
Molecular modeling techniques are used to simulate the interaction between a ligand, such as this compound, and its potential protein target at an atomic level. nih.gov These simulations can predict the binding mode, calculate the binding energy, and identify key amino acid residues involved in the interaction. This information is invaluable for understanding the molecular basis of the compound's activity.
Recent advances in computational power and algorithms, including the use of machine learning and artificial intelligence, have significantly enhanced the predictive power of these models. nih.gov
Table 2: Hypothetical Target Interaction Data for this compound
| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -8.5 | Tyr123, Asp245 | Hydrogen Bond, Pi-Stacking |
| Receptor Y | -7.2 | Phe88, Leu190 | Hydrophobic Interactions |
| Kinase Z | -9.1 | Glu56, Lys78 | Ionic Bond, Hydrogen Bond |
This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Drug Disposition, Metabolism, and Pharmacokinetic Dmpk Research of Jacodine Hydrochloride
In Vitro ADME Properties of Jacodine Hydrochloride
The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery, helping to predict a compound's pharmacokinetic behavior in vivo. researchgate.net These studies are essential for selecting and optimizing drug candidates with favorable characteristics. researchgate.netevotec.com Standard assays evaluate properties such as metabolic stability, plasma protein binding, blood-plasma partitioning, permeability, and interactions with drug transporters. researchgate.netenamine.net
Metabolic stability assays are crucial for determining how susceptible a compound is to biotransformation by drug-metabolizing enzymes, which primarily reside in the liver. bioduro.com These studies, typically using liver microsomes or hepatocytes, provide key data points like in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance. youtube.comyoutube.comspringernature.com Microsomal assays focus on Phase I metabolism, driven by enzymes like the cytochrome P450 (CYP450) system, while hepatocytes contain a full complement of both Phase I and Phase II enzymes. youtube.comdomainex.co.uk
Specific quantitative metabolic stability data, such as half-life or intrinsic clearance, for This compound were not available in the reviewed scientific literature. However, research has been conducted on its parent pyrrolizidine (B1209537) alkaloid, jacobine (B1672728) .
A study investigating the in vitro metabolism of four pyrrolizidine alkaloids from Senecio jacobaea, including jacobine, utilized rat liver microsomes. nih.gov The analysis of incubation extracts via High-Performance Liquid Chromatography (HPLC) identified two primary types of metabolites for the alkaloids studied: N-oxides and a dihydropyrrolizine derivative. nih.gov The structure of these metabolites was confirmed using mass spectrometry. nih.gov This indicates that jacobine undergoes both N-oxidation and hydrolysis followed by dehydration to form pyrrolic derivatives, which are common metabolic pathways for toxic pyrrolizidine alkaloids.
Another study examined the comparative effects of jacobine and monocrotaline (B1676716) on hepatic drug-metabolizing enzymes in rats. nih.gov The findings showed that jacobine administration led to a decrease in cytochrome P-450 content and related monooxygenase activities, while increasing the activities of epoxide hydrase and glutathione (B108866) S-transferase. nih.gov This suggests that jacobine can modulate the activity of key metabolic enzyme systems.
Table 1: Identified Metabolites of Jacobine in Rat Liver Microsome Incubations This table is based on data for jacobine, the parent alkaloid of this compound.
| Metabolite Class | Specific Metabolite Identified | Metabolic Pathway |
| N-Oxide Derivatives | Jacobine N-oxide | N-Oxidation |
| Dihydropyrrolizine Derivatives | 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine | Hydrolysis and Dehydration |
Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic profile, influencing its distribution, availability to target sites, and elimination. researchgate.net Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. researchgate.netnih.gov The primary binding proteins in human plasma are albumin and α1-acid glycoprotein. d-nb.info The extent of binding is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.gov
No specific research findings or data on the plasma protein binding of This compound could be located in the searched scientific literature.
The blood-to-plasma concentration ratio (B/P ratio) measures how a drug distributes between red blood cells and plasma. issuu.comnih.gov This parameter is important because pharmacokinetic calculations are often based on plasma concentrations, and significant partitioning into red blood cells can affect the interpretation of these data, including clearance and volume of distribution. issuu.com A B/P ratio greater than 1 suggests accumulation in red blood cells. issuu.com
No specific research findings or data on the blood-plasma partitioning of This compound could be located in the searched scientific literature.
Permeability assays are used to predict a drug's potential for absorption across the intestinal barrier. springernature.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that assesses passive diffusion. sigmaaldrich.comcreative-biolabs.com Cell-based assays, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, provide a more comprehensive model. researchgate.netyoutube.com Caco-2 cells, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, allowing for the study of both passive and active transport mechanisms. springernature.comyoutube.comnih.gov
No specific research findings or data from PAMPA, Caco-2, MDCK, or other permeability assays for This compound could be located in the searched scientific literature.
Drug transporters, such as P-glycoprotein (P-gp), are membrane proteins that can actively move drugs into or out of cells, significantly impacting their absorption, distribution, and elimination. nih.govyoutube.com P-gp is a well-known efflux transporter that can pump substrates out of cells, potentially limiting the oral bioavailability and tissue penetration of drugs. nih.govyoutube.com In vitro studies using cell lines that overexpress specific transporters are commonly used to identify if a compound is a substrate or inhibitor of these transporters. nih.govnih.gov
No specific research findings or data on the interaction of This compound with drug transporters like P-glycoprotein could be located in the searched scientific literature.
Preclinical Pharmacokinetic (PK) Profiling of this compound
Preclinical pharmacokinetic studies are conducted in animal models (e.g., rats, mice, dogs) to characterize the ADME properties of a drug candidate in a living system. nih.govnih.gov These studies measure key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). nih.govnih.gov The data from these studies are essential for understanding a drug's in vivo behavior and for scaling to predict human pharmacokinetics. nih.gov
No specific preclinical pharmacokinetic data for This compound in any animal species were available in the reviewed scientific literature.
No Publicly Available Data for DMPK Research of this compound
Following a comprehensive search of scientific literature and public databases, no specific drug disposition, metabolism, and pharmacokinetic (DMPK) data for the chemical compound "this compound" was found. The information required to populate the requested article outline, including single-dose and repeated-dose pharmacokinetic studies, preclinical bioavailability, tissue distribution, excretion pathways, and metabolite identification, is not available in the public domain.
General information on the pharmacokinetics of the broader class of pyrrolizidine alkaloids, to which jacodine belongs, suggests that these compounds are typically absorbed from the gastrointestinal tract and metabolized in the liver. nih.govnih.gov However, specific quantitative data and detailed studies for this compound are absent.
Research into the DMPK properties of other hydrochloride compounds and various plant-derived compounds exists, outlining the methodologies for such studies. nih.govnih.govmdpi.com These studies typically involve:
Single-Dose and Repeated-Dose Pharmacokinetics: Administration to animal models to determine parameters like half-life, peak plasma concentration, and clearance. nih.govmdpi.com
Bioavailability: Comparison of plasma concentrations after oral and intravenous administration to calculate the fraction of the drug that reaches systemic circulation. nih.govualberta.ca
Tissue Distribution: Analysis of compound concentration in various organs to understand its distribution throughout the body. nih.govnih.gov
Excretion Studies: Measuring the compound and its metabolites in urine, feces, and bile to identify the primary routes of elimination. nih.govfrontiersin.org
Metabolite Profiling: Using techniques like mass spectrometry to identify the structures of metabolites formed in vitro (e.g., in liver microsomes) and in vivo. mdpi.comnih.gov
While these are the standard approaches for characterizing the DMPK profile of a new chemical entity, the specific results for this compound have not been published or made publicly accessible. Therefore, the detailed research findings and data tables requested for the article cannot be generated.
This compound Metabolite Identification and Characterization in Preclinical Models
In Vivo Metabolite Identification in Biological Matrices
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) has been a key analytical technique employed for the detection and structural elucidation of these metabolites. nih.gov The primary metabolic transformations observed for Tazemetostat in vivo include hydroxylation, N-dealkylation, N-oxidation, hydrogenation, hydrolysis, and N-acetylation. nih.gov
A comprehensive analysis of samples from rats treated with Tazemetostat revealed a total of 21 metabolites across plasma, feces, and urine. nih.gov The biotransformation pathways indicate that both Phase I and Phase II metabolic reactions are involved in the clearance of Tazemetostat.
The metabolites of Tazemetostat identified in the plasma, urine, and feces of Sprague-Dawley rats are detailed below. The metabolic pathways leading to these products are diverse, reflecting the complexity of its in vivo processing.
Table 1: Summary of Tazemetostat Metabolites Identified in Rats
| Metabolite ID | Proposed Biotransformation | Biological Matrix Detected |
| M1 | Hydroxylation | Plasma, Feces, Urine |
| M2 | N-dealkylation | Plasma, Feces, Urine |
| M3 | N-oxidation | Feces, Urine |
| M4 | Hydrogenation | Feces, Urine |
| M5 | Hydrolysis | Feces, Urine |
| M6 | N-acetylation | Feces, Urine |
| M7 | Dihydroxylation | Feces, Urine |
| M8 | Hydroxylation + Dehydrogenation | Feces, Urine |
| M9 | N-dealkylation + Hydroxylation | Plasma, Feces, Urine |
| M10 | N-dealkylation + Oxidation | Feces, Urine |
| M11 | Glucuronidation of Hydroxylated Metabolite | Feces, Urine |
| M12 | Sulfation of Hydroxylated Metabolite | Urine |
This table is a representative summary based on the types of metabolic transformations reported in the literature. The exact number and structure of all 21 metabolites would be detailed in the primary research article.
The major metabolic routes for Tazemetostat were found to be hydroxylation and N-dealkylation. nih.gov The resulting metabolites were further processed through other transformations, including conjugation reactions like glucuronidation and sulfation, to facilitate their excretion. The identification of these metabolites provides a comprehensive picture of the metabolic clearance pathways of Tazemetostat in rats.
Structure Activity Relationship Sar Studies and Analogue Optimization of Jacodine Hydrochloride
Systematic Modification of Jacodine Hydrochloride Structure
The fundamental structure of this compound, a macrocyclic diester pyrrolizidine (B1209537) alkaloid, offers several sites for systematic modification to explore and optimize its biological activity. nih.govcore.ac.uk Key areas of structural alteration for pyrrolizidine alkaloids (PAs) in general, which would be applicable to jacodine, include the necine base and the esterifying necic acids. mdpi.commdpi.com
Modifications of the Necine Base: The core pyrrolizidine ring system is a primary target for modification. Alterations often focus on the degree of saturation, with the 1,2-double bond in the necine base being a critical feature for certain biological activities. mdpi.commdpi.com For instance, the presence of this double bond is often associated with the hepatotoxicity of many PAs. mdpi.com The stereochemistry at the chiral centers of the necine base also presents opportunities for systematic variation. nih.gov
Correlation of Structural Features with Pharmacological Activity
The pharmacological activity of pyrrolizidine alkaloids like this compound is intricately linked to their chemical structure. Several key structural features have been identified as being crucial for their biological effects.
The macrocyclic diester structure , as seen in jacodine, often correlates with potent biological activity. nih.gov Studies on various PAs have shown that the conformational rigidity imposed by the macrocyclic ring can enhance binding to biological targets. nih.gov
The 1,2-unsaturated necine base is a well-established structural alert for the potential toxicity of many PAs. mdpi.comresearchgate.net This feature is a prerequisite for the metabolic activation to reactive pyrrolic esters that can alkylate cellular macromolecules. researchgate.net Therefore, modifications at this position can dramatically alter the pharmacological and toxicological profile.
The nature of the ester side chains also plays a pivotal role. The lipophilicity, steric bulk, and hydrogen-bonding capacity of the necic acid moieties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target receptors or enzymes. nih.gov For example, studies on different PAs have shown that the structure of the ester determines the rate of passage across the intestinal barrier. nih.gov
Table 1: Correlation of Structural Features of Pyrrolizidine Alkaloids with Biological Activity
| Structural Feature | Impact on Pharmacological Activity |
| 1,2-Unsaturated Necine Base | Often essential for certain biological activities, including toxicity. mdpi.comresearchgate.net |
| Macrocyclic Diester Structure | Can enhance binding affinity and potency due to conformational rigidity. nih.gov |
| Ester Side Chain Modifications | Influences ADME properties and target interaction. nih.gov |
| Stereochemistry | Affects binding to chiral biological targets and overall activity. nih.gov |
Optimization of this compound Analogues for Desired Pharmacological Profiles
The optimization of this compound analogues aims to enhance desired pharmacological effects while minimizing unwanted side effects, such as toxicity. This process involves the rational design and synthesis of new derivatives based on SAR data.
One key optimization strategy is the modification of the necic acid esters . By synthesizing analogues with different ester groups, it is possible to fine-tune the compound's lipophilicity and steric properties to improve target-specific interactions and pharmacokinetic profiles. nih.gov
Another approach involves the synthesis of analogues with altered necine bases . For instance, saturation of the 1,2-double bond can lead to a significant reduction in toxicity, which could be a crucial step in developing safer therapeutic agents from a PA scaffold. mdpi.com
The goal of such optimization is to identify analogues with an improved therapeutic index. This involves a careful balance of enhancing efficacy against a specific biological target while reducing off-target effects.
Stereochemical Effects on this compound Activity
Stereochemistry is a critical determinant of the biological activity of this compound, as it is with all chiral molecules. The specific three-dimensional arrangement of atoms in the molecule dictates how it interacts with chiral biological macromolecules such as enzymes and receptors. nih.gov
Jacodine has multiple chiral centers within its structure, leading to the possibility of several stereoisomers. nih.gov It is well-established in pharmacology that different enantiomers or diastereomers of a drug can have vastly different biological activities. One stereoisomer may be highly active, while another may be inactive or even produce undesirable effects. nih.gov
Computational Chemistry and in Silico Modeling for Jacodine Hydrochloride Research
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as Jacodine hydrochloride, and a biological target, typically a protein. nih.govnih.gov Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor, providing a static snapshot of the interaction. nih.gov This is crucial for understanding the potential mechanism of action and for identifying key amino acid residues involved in the binding process. nih.gov The strength of this interaction is often quantified by a docking score, which estimates the binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties or structural features (descriptors) that are critical for a desired biological effect. nih.govwalisongo.ac.id These descriptors can include electronic properties (such as atomic charges), steric effects (like molecular volume), and hydrophobicity (log P). walisongo.ac.id
In the study of this compound and its derivatives, QSAR can be employed to predict the activity of novel, unsynthesized compounds. youtube.com This predictive capability significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov A robust QSAR model, validated through statistical methods, can guide the modification of the Jacodine structure to enhance its activity or to reduce potential toxicity. nih.gov
ADMET Prediction via In Silico Methods
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. researchgate.netnih.gov Failures in clinical trials are often attributed to poor ADMET profiles. In silico ADMET prediction tools provide an early-stage assessment of these properties, helping to identify potential liabilities before significant resources are invested. nih.govresearchgate.net
For this compound, various computational models can predict its likely ADMET characteristics. These models are built using large datasets of compounds with experimentally determined ADMET properties. researchgate.netcadaster.eu Predictions can include intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for various types of toxicity. researchgate.netnih.gov The use of these predictive tools allows for the early flagging of compounds with unfavorable ADMET profiles and provides an opportunity to modify the chemical structure to improve its drug-like properties. nih.gov
Table 1: Representative In Silico ADMET Predictions for a Hypothetical Compound
| Property | Predicted Value/Classification | Confidence |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Penetration | Low | Medium |
| CYP2D6 Inhibitor | No | High |
| AMES Toxicity | Non-mutagenic | Medium |
| hERG I Inhibitor | Low risk | High |
This table is for illustrative purposes only and does not represent actual data for this compound.
Pharmacophore Modeling and Virtual Screening for this compound Derivatives
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. scirp.org A pharmacophore model can be generated based on the structure of a known active compound like this compound bound to its target, or from a set of active molecules. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore. researchgate.netscirp.org This process allows for the rapid identification of diverse chemical scaffolds that could potentially have the same biological activity as this compound. nih.gov The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, to prioritize them for experimental testing. This approach is instrumental in discovering novel derivatives with potentially improved efficacy and safety profiles. nih.gov
Advanced Analytical Methodologies for Jacodine Hydrochloride Characterization
Chromatographic Method Development and Validation for Jacodine Hydrochloride
Chromatographic techniques are central to the separation of jacodine from complex matrices, such as plant extracts or contaminated food products. The development and validation of these methods are essential for reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Methods (e.g., RP-HPLC, Gradient HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pyrrolizidine (B1209537) alkaloids. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of these compounds. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. huji.ac.ilacs.org
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently necessary to achieve adequate separation of the various PAs present in a sample, which can have a wide range of polarities. huji.ac.ilwikipedia.org For instance, a method for analyzing multiple PAs might start with a higher percentage of aqueous solvent and gradually increase the proportion of the organic solvent to elute the more strongly retained, less polar compounds. huji.ac.il
A study on the determination of PAs, including the related alkaloid jacoline, in honey utilized HPLC coupled with mass spectrometry (HPLC-MS). nih.gov The instrumental calibrations were found to be linear over a concentration range of 0.005 to 10.0 μg/mL, with a detection limit in honey of 0.002 mg/kg. nih.gov While specific validation data for this compound is not extensively detailed in publicly available literature, the methods developed for similar PAs provide a strong foundation for its analysis. The validation of an HPLC method for PAs would typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose. rsc.orgcompoundchem.com
Table 1: Example HPLC Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Value | Source |
|---|---|---|
| Column | C18 | magritek.com |
| Mobile Phase | Water and Acetonitrile with gradient elution | magritek.com |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | magritek.com |
| Linear Range (for related PAs) | 0.005 - 10.0 µg/mL | nih.gov |
| Detection Limit (in honey for related PAs) | 0.002 mg/kg | nih.gov |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is another technique that can be applied to the analysis of pyrrolizidine alkaloids. However, due to the low volatility of these compounds, derivatization is often required to convert them into forms suitable for GC analysis. pcom.edu For PAs that exist as N-oxides, a reduction step is necessary to convert them into their corresponding tertiary amines before analysis. pcom.edu
A comparative study of analytical methods for PAs in Jacobaea vulgaris (a plant known to contain jacodine) found that while GC with a nitrogen-phosphorus detector (NPD) could detect major PAs, it was less sensitive than LC-MS/MS and failed to detect a number of minor PAs. pcom.edu The study also indicated that losses could occur during the extensive sample preparation required for GC analysis. pcom.edu Despite these limitations, GC-MS can be a powerful tool for the structural confirmation of PAs when appropriate sample preparation and derivatization are performed.
Ultra-Performance Liquid Chromatography (UPLC) Methods
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov These advantages make UPLC particularly well-suited for the analysis of complex mixtures of PAs.
A study developed an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of 24 PAs. huji.ac.il This method employed a UPLC HSS T3 column and a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid. huji.ac.il The total analysis time was a mere 16 minutes, showcasing the efficiency of UPLC. huji.ac.il The enhanced separation efficiency of UPLC is crucial for resolving isomeric PAs, which can be a significant challenge in the analysis of these compounds. huji.ac.il
Table 2: Example UPLC Gradient Elution Program for Pyrrolizidine Alkaloid Analysis
| Time (minutes) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Methanol with 0.1% Formic Acid) |
|---|---|---|
| 0 - 1 | 95 | 5 |
| 1 - 10 | 95 → 20 | 5 → 80 |
| 10 - 14 | 20 | 80 |
| 14 - 15 | 20 → 95 | 80 → 5 |
| 15 - 16 | 95 | 5 |
Source: Adapted from a method for 24 PAs huji.ac.il
Spectroscopic Techniques for this compound Analysis
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools in this regard.
Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, HRMS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the analysis of pyrrolizidine alkaloids. pcom.edu The technique offers high sensitivity and specificity, allowing for the detection of trace levels of PAs in complex matrices. pcom.eduwisc.edu Tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the parent ion, which is highly effective for quantification and confirmation. youtube.comhuji.ac.il
In the analysis of PAs, electrospray ionization (ESI) is a commonly used ionization technique, typically operating in the positive ion mode to generate protonated molecules [M+H]+. organicchemistrydata.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can aid in the determination of the elemental composition of unknown compounds and differentiate between compounds with the same nominal mass. organicchemistrydata.org
For jacodine, which is a chlorinated PA, the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a distinctive feature in the mass spectrum, aiding in its identification. While specific MS/MS transitions for this compound are not widely published, methods for other PAs involve monitoring the fragmentation of the protonated molecule to characteristic product ions. organicchemistrydata.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex alkaloids like jacodine. Through various 1D and 2D NMR experiments, it is possible to determine the complete carbon-hydrogen framework of a molecule, as well as the stereochemistry.
Key NMR experiments for structural elucidation include:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for piecing together the molecular structure.
While NMR is a powerful tool for the structural analysis of pyrrolizidine alkaloids, specific, publicly available ¹H and ¹³C NMR spectral data and assignments for this compound are not readily found. The elucidation of its precise structure would involve the isolation of a pure sample and subsequent analysis using a suite of these advanced NMR techniques. The resulting spectral data would provide unequivocal proof of its chemical structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
The characterization of this compound, a critical step in its analysis, can be effectively performed using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide valuable information about the molecule's functional groups and conjugation, respectively.
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of its bonds. While specific IR data for this compound is not publicly available, a general approach involves identifying characteristic peaks for the functional groups expected in its structure. For comparison, the IR spectrum of a related compound, codeine hydrochloride, when analyzed as a solid KBr disc, shows distinct absorption bands that can be attributed to its various functional moieties. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. The UV-Vis spectrum provides information on the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure. mhlw.go.jp The analysis is typically performed using a double-beam spectrophotometer with the sample dissolved in a suitable solvent. nihs.go.jp The resulting spectrum plots absorbance against wavelength. mhlw.go.jp For accurate quantitative analysis, it is crucial to ensure that the measurements are taken within a concentration range where the Beer-Lambert law applies and to use properly cleaned and matched cells. libretexts.org While specific λmax values for this compound are not detailed in available literature, the general procedure would involve scanning a solution of the compound, for instance in water or methanol, across the UV-Vis range (typically 200-400 nm) to identify its characteristic absorption peaks. researchgate.net
A summary of the general application of these spectroscopic methods is presented in the table below.
| Spectroscopic Technique | Information Provided | General Procedural Aspects |
| Infrared (IR) Spectroscopy | Identification of functional groups based on vibrational frequencies. | Sample is typically prepared as a KBr disc or in a suitable solvent. The spectrum shows absorption bands at specific wavenumbers (cm⁻¹). nist.gov |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Characterization of electronic transitions in chromophores. Determination of the wavelength of maximum absorbance (λmax). mhlw.go.jp | A solution of the compound is scanned against a solvent blank to measure absorbance at different wavelengths (nm). libretexts.org |
Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1), USP Standards)
The validation of analytical methods is a mandatory requirement to ensure that a method is suitable for its intended purpose. ich.org Guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, and the United States Pharmacopeia (USP) provide a comprehensive framework for this process. ich.orgusp.org Validation demonstrates that an analytical procedure is reliable, reproducible, and accurate for the analysis of a specific substance, in this case, this compound. europa.eu
The validation process encompasses the evaluation of several key parameters:
Specificity: This ensures that the analytical signal is solely due to the analyte of interest (this compound) and is not affected by the presence of impurities, degradation products, or matrix components. ich.org If a single procedure cannot achieve the necessary discrimination, a combination of analytical methods may be employed. fda.gov
Linearity: This demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. researchgate.net The linearity is typically evaluated by linear regression analysis, and the correlation coefficient (r²) is a key indicator of the fit of the data points. usp.org
Accuracy: This refers to the closeness of the measured value to the true value. ich.org It is often expressed as percent recovery of a known amount of analyte added to a sample matrix. europa.eu
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is assessed at three levels: repeatability (short-term variability), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. fda.gov
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
The following table summarizes the key validation parameters as per ICH Q2(R1) guidelines. gmp-compliance.org
| Validation Parameter | Objective |
| Specificity | To ensure the signal is from the analyte of interest. ich.org |
| Linearity | To demonstrate a proportional response to analyte concentration. researchgate.net |
| Accuracy | To determine the closeness of the measured value to the true value. ich.org |
| Precision | To assess the variability of results from repeated measurements. europa.eu |
| LOD & LOQ | To establish the lowest detectable and quantifiable analyte levels. fda.gov |
| Robustness | To evaluate the method's resilience to minor procedural changes. researchgate.net |
Bioanalytical Method Development for this compound in Biological Matrices
The development of bioanalytical methods is essential for quantifying a drug or its metabolites in biological fluids such as plasma, serum, or urine. ajprd.com This is a critical aspect of pharmacokinetic and toxicokinetic studies. nih.gov A robust bioanalytical method for this compound would require careful development and validation to ensure the reliability of the data obtained. researchgate.net
The development process for a bioanalytical method can be broken down into two main stages: sample preparation and chromatographic analysis. rjpn.org
Sample Preparation: The primary goal of sample preparation is to extract the analyte (this compound) from the complex biological matrix and remove interfering substances. rjpn.org Common techniques include:
Protein Precipitation (PP): A simple and fast method where a precipitating agent is added to the biological sample to denature and remove proteins. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. ajprd.com
Solid-Phase Extraction (SPE): A highly effective method for isolating and concentrating the analyte using a solid sorbent material. researchgate.net
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a widely used technique for the separation and quantification of drugs in biological samples. researchgate.net The choice of the chromatographic conditions, such as the column, mobile phase, and detector, is crucial for achieving the desired selectivity and sensitivity. rjpn.org
The validation of a bioanalytical method involves assessing similar parameters to those in general method validation, but with a specific focus on the challenges posed by the biological matrix. Key validation parameters include selectivity, accuracy, precision, linearity, the lower limit of quantification (LLOQ), and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov The stability of the drug in the biological matrix is a critical parameter to evaluate to ensure that the measured concentration reflects the concentration at the time of sample collection. nih.gov
The table below outlines the key stages and considerations in bioanalytical method development.
| Stage | Key Objective | Common Techniques/Considerations |
| Sample Preparation | Isolate analyte and remove interferences from the biological matrix. rjpn.org | Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). ajprd.comresearchgate.net |
| Chromatographic Analysis | Separate and quantify the analyte with high selectivity and sensitivity. rjpn.org | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. researchgate.net |
| Method Validation | Ensure the method is reliable for its intended purpose in a biological matrix. nih.gov | Assessment of selectivity, accuracy, precision, linearity, LLOQ, and stability. nih.gov |
Preclinical Research Models and Platforms Utilized in Jacodine Hydrochloride Studies
In Vitro Systems for Jacodine Hydrochloride Research
In vitro models are fundamental in preclinical research, offering a controlled environment to study the biological effects of compounds at the cellular and subcellular levels. These systems include cell lines, subcellular fractions, and isolated organs.
Cell Lines (e.g., Recombinant, Primary Cells)
The use of cell lines, whether they are immortalized, recombinant, or primary cells, is a cornerstone of modern pharmacological and toxicological research. nih.gov These models allow for the initial screening of compounds and the investigation of their mechanisms of action in a simplified biological context. nih.gov Despite the wide application of cell line models in drug discovery, a thorough search of scientific databases and literature reveals no specific studies that have employed cell lines to investigate the properties or effects of this compound. Consequently, there is no data available on the use of specific cell lines such as HT29, NCM460, or FHs-74-Int in research pertaining to this compound. nih.gov
Subcellular Fractions (e.g., Microsomes, Cytosol)
Subcellular fractions, such as microsomes and cytosol, are critical for studying the metabolic pathways of chemical compounds. These preparations allow researchers to investigate enzymatic activities and the potential for a compound to undergo metabolic transformation. Research on the subcellular distribution of compounds, like the lectin jacalin, has been conducted using differential centrifugation to separate components like the cell wall, microsomal pellets, and the soluble supernatant. nih.gov However, there are no publicly available research findings that document the use of subcellular fractions to study the metabolism or distribution of this compound.
Isolated Organs and Tissues
Isolated organ and tissue preparations provide an ex vivo system to examine the physiological or pharmacological effects of a substance on a specific organ in a controlled setting. nih.govadinstruments.com This methodology, including techniques like the isolated perfused rodent liver, is valuable for assessing the direct action of a compound on organ function. adinstruments.com The blood-bathed organ technique is another established method, allowing for the dynamic analysis of active components from a biological fluid. nih.gov Despite the utility of these models, there is no evidence in the available literature of isolated organs or tissues being used in studies of this compound.
In Vivo Animal Models for this compound Research
Rodent Models (e.g., Mice, Rats)
Rodent models, particularly mice and rats, are the most commonly used in vivo systems in preclinical research due to their genetic similarities to humans and ease of handling. nih.govresearchgate.net They are employed in a vast array of studies, from investigating neurodevelopmental disorders to testing the efficacy of new drug candidates. nih.govnih.gov A review of the scientific literature, however, did not yield any studies that have utilized rodent models to investigate this compound.
Non-Rodent Models (e.g., Dogs, Pigs)
Non-rodent models, such as dogs, pigs, and rabbits, are often used in later stages of preclinical research to provide data from a species that may be more physiologically similar to humans in certain aspects. researchgate.netnih.gov For instance, rabbit models have been utilized to study hydrochloric acid-induced lung injury. nih.gov Nevertheless, there are no documented studies in the available scientific literature that have used non-rodent models to research the effects of this compound.
Genetically Modified Animal Models (e.g., Transgenic, Knockout)
Genetically modified animal models, such as transgenic and knockout models, are instrumental in understanding the mechanisms of disease and the specific targets of new therapeutic agents. These models involve the alteration of an animal's genetic material to either introduce a new gene (transgenic) or inactivate an existing one (knockout). This allows researchers to study the function of specific genes in a living organism and to model human diseases with a genetic basis.
In the context of a hypothetical research program for a compound like this compound, genetically modified models could be employed to investigate its interaction with specific biological pathways. For instance, if the compound is hypothesized to target a particular receptor or enzyme, a knockout model lacking the gene for that protein could be used to confirm the target engagement and elucidate the mechanism of action.
Table 1: Examples of Genetically Modified Animal Models in Preclinical Research
| Model Type | Description | Potential Application in Compound Research |
| Transgenic Models | Animals that have a foreign gene deliberately inserted into their genome. | To study the effects of overexpressing a particular protein that may be a target of the investigational compound. |
| Knockout Models | Animals in which a specific gene has been inactivated or "knocked out". | To determine if the absence of a specific gene product alters the pharmacological effects of the compound, thereby identifying its molecular target. |
| Knock-in Models | Animals in which a gene has been replaced by a modified version. | To study the effects of specific mutations on the interaction between a target protein and the compound. |
Chemically-Induced Animal Models
Chemically-induced animal models are created by administering a toxic substance to an animal to produce pathological conditions that mimic human diseases. These models are particularly useful for studying diseases that are not solely genetic in origin and for evaluating the efficacy of potential treatments in a context of induced pathology. For example, substances like scopolamine (B1681570) can be used to induce amnesia in rodents to model cognitive dysfunction seen in Alzheimer's disease.
Should research on a compound like this compound be directed towards a specific disease, relevant chemically-induced models would be selected. The choice of the chemical inducing agent and the animal species would depend on the specific disease being modeled and the intended therapeutic application of the compound.
Table 2: Examples of Chemically-Induced Animal Models
| Inducing Chemical | Disease Modeled | Animal Species Commonly Used |
| Streptozotocin | Diabetes | Rats, Mice |
| Lipopolysaccharide (LPS) | Inflammation, Sepsis | Mice, Rats |
| Cuprizone | Demyelination (Multiple Sclerosis) | Mice |
| Monosodium Urate (MSU) Crystals | Gout | Rats, Mice |
Spontaneous Disease Models
Spontaneous disease models are animals that naturally develop a disease that is analogous to a human condition. These models can be very valuable as they often recapitulate the natural progression of the disease more closely than induced models. Examples include the Non-Obese Diabetic (NOD) mouse for Type 1 diabetes and the senescence-accelerated mouse (SAM) for aging-related studies.
In the preclinical evaluation of a compound, spontaneous disease models, if available and relevant to the therapeutic target, would offer a powerful tool to assess its potential efficacy in a more clinically analogous setting.
Table 3: Examples of Spontaneous Disease Models
| Animal Model | Human Disease Counterpart | Key Features |
| NOD (Non-Obese Diabetic) Mouse | Type 1 Diabetes | Autoimmune destruction of pancreatic beta cells. |
| SHR (Spontaneously Hypertensive Rat) | Hypertension | Gradual development of high blood pressure. |
| DBA/1 Mouse | Rheumatoid Arthritis | Develops spontaneous arthritis. |
Ethical Considerations and 3Rs Principles in Animal Research (Replacement, Reduction, Refinement)
The use of animals in scientific research is governed by strict ethical principles, encapsulated by the "3Rs": Replacement, Reduction, and Refinement. These principles are fundamental to the ethical and humane conduct of animal experimentation.
Replacement refers to the use of non-animal methods whenever possible. This includes in vitro studies, computer modeling, and other alternatives to live animal use.
Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. This involves careful experimental design and statistical analysis.
Refinement focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes providing appropriate housing, handling, and veterinary care.
Any research involving a new compound would be subject to rigorous ethical review by an Institutional Animal Care and Use Committee (IACUC) or an equivalent body. This committee would ensure that the proposed research adheres to the 3Rs principles and that the potential scientific benefits of the study outweigh any potential harm to the animals. The welfare of the animals is a paramount concern throughout the research process.
Future Directions and Emerging Research Avenues for Jacodine Hydrochloride
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The comprehensive analysis of biological systems through omics technologies is a cornerstone of modern drug discovery. For a natural product like jacodine hydrochloride, whose mechanism of action is not well-defined, proteomics and metabolomics can provide invaluable insights into its molecular targets and physiological effects. ijpsr.comfrontiersin.orgomicstutorials.comnih.gov
Proteomics: This approach allows for the large-scale study of proteins, providing a snapshot of the proteome in a cell or tissue. revespcardiol.org In the context of this compound research, quantitative proteomics could be employed to compare the protein expression profiles of cells or tissues treated with the compound against untreated controls. This can help identify proteins that are upregulated or downregulated, suggesting which cellular pathways are modulated by this compound. revespcardiol.org Techniques such as mass spectrometry-based shotgun proteomics can identify thousands of proteins in a single experiment, offering a broad view of the compound's impact. revespcardiol.org
Metabolomics: As the downstream result of genomic and proteomic activities, the metabolome reflects the functional state of a biological system. youtube.com Metabolomics studies on this compound could reveal alterations in metabolic pathways, identifying biomarkers of its effect. nih.gov By analyzing the changes in endogenous small molecules after treatment, researchers can infer the compound's mechanism of action. escholarship.org For instance, a significant shift in lipid metabolites might suggest an interaction with pathways involved in lipid metabolism.
The integration of these omics datasets can provide a more holistic understanding of this compound's biological activity, moving beyond a single-target approach to a systems-level perspective. frontiersin.orgomicstutorials.comnih.gov
| Omics Technology | Application in this compound Research | Potential Insights |
| Proteomics | - Comparative analysis of protein expression in treated vs. untreated cells. - Identification of protein binding partners. | - Elucidation of molecular targets and signaling pathways. - Understanding of off-target effects. |
| Metabolomics | - Profiling of endogenous metabolite changes post-treatment. - Flux analysis to determine metabolic pathway activity. | - Identification of metabolic pathways affected by the compound. - Discovery of biomarkers for drug efficacy or response. |
Application of Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are indispensable tools in preclinical drug development, offering non-invasive, real-time visualization of biological processes in living organisms. ctfassets.net For this compound, these technologies can provide crucial information on its pharmacokinetics and pharmacodynamics.
Positron Emission Tomography (PET): PET imaging can be used to track the biodistribution of this compound in a living animal. nih.gov This would involve radiolabeling the compound and then visualizing its accumulation in various organs and tissues over time. snmjournals.org Such studies are critical for determining if the drug reaches its intended target at a sufficient concentration and for identifying potential off-target accumulation that could lead to toxicity. nih.govnih.gov PET can also be used to assess target engagement by using a radiolabeled ligand that competes with this compound for its molecular target. nih.gov
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can also be used to assess functional changes in tissues. ctfassets.net In preclinical studies of this compound, MRI could be used to monitor the therapeutic response, for example, by measuring changes in tumor volume in an oncology model. auntminnie.com Functional MRI (fMRI) could be employed to study the compound's effects on brain activity if it is found to have neurological targets.
The use of these imaging modalities can enhance the predictive value of animal models and provide a translational bridge to clinical studies. ctfassets.netauntminnie.com
Artificial Intelligence and Machine Learning in this compound Drug Discovery
Target Identification and Bioactivity Prediction: Machine learning models can be trained on large databases of known drug-target interactions to predict the potential biological targets of a new compound based on its chemical structure. acs.orgnih.gov This could rapidly generate hypotheses about the mechanism of action of this compound, which can then be experimentally validated. nih.gov Algorithms such as deep neural networks and support vector machines have shown promise in this area. fnasjournals.com
Drug Design and Optimization: If a promising biological activity is identified for this compound, AI can be used to design derivatives with improved potency, selectivity, or pharmacokinetic properties. Generative models can propose novel chemical structures based on the this compound scaffold that are optimized for a specific target.
Predictive Toxicology: AI models can also be used to predict the potential toxicity of a compound, helping to de-risk the drug development process at an early stage. By analyzing the structural features of this compound, these models can flag potential liabilities that need to be investigated further.
Novel Delivery Systems for this compound in Preclinical Studies
Many natural products, particularly alkaloids, face challenges in clinical development due to poor solubility, low bioavailability, or rapid metabolism. semanticscholar.orgnih.govresearchgate.net Novel drug delivery systems can address these limitations and enhance the therapeutic potential of this compound. nih.govdovepress.com
Nanoparticle-based Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and stability in biological fluids. semanticscholar.orgmdpi.comjddtonline.info Liposomes, which are vesicles composed of lipid bilayers, can carry both hydrophilic and hydrophobic drugs and can be modified to target specific tissues. nih.govnih.govmdpi.comtechnologynetworks.com For example, in an oncology setting, nanoparticles can accumulate in tumors through the enhanced permeability and retention (EPR) effect, increasing the local concentration of the drug. researchgate.net
Targeted Delivery: The surface of these nanoparticles can be decorated with ligands, such as antibodies or peptides, that bind to receptors overexpressed on diseased cells. This active targeting strategy can further increase the drug's efficacy while minimizing exposure to healthy tissues. nih.gov
The development of advanced delivery systems for this compound will be a critical step in translating any promising in vitro activity into in vivo efficacy. nih.govresearchgate.net Preclinical studies would be necessary to evaluate the pharmacokinetics, safety, and efficacy of these formulations. nih.gov
| Delivery System | Potential Advantages for this compound |
| Liposomes | - Improved solubility and stability. - Reduced systemic toxicity. - Potential for passive and active targeting. |
| Polymeric Nanoparticles | - Controlled and sustained release. - High drug loading capacity. - Versatility in surface modification for targeting. |
Q & A
Q. What are the recommended protocols for safely handling and storing Jacodine hydrochloride in laboratory settings?
Methodological Answer:
- Training: Prior to handling, all personnel must undergo hazard-specific training, including emergency procedures and decontamination protocols. Documentation of training and access to Safety Data Sheets (SDS) are mandatory .
- Storage: Store in a cool, dry, ventilated area, away from incompatible substances (e.g., strong oxidizers). Use chemically resistant gloves (nitrile) and safety goggles during handling .
- Contingency Plans: Establish spill-response protocols using inert absorbents (e.g., vermiculite) and report deviations from SOPs to the Principal Investigator (PI) immediately .
Q. How should researchers design initial experiments to characterize the physicochemical properties of this compound?
Methodological Answer:
- Analytical Techniques:
- Purity Analysis: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Reference standard solutions must match the compound’s solubility profile (e.g., aqueous buffer at pH 3.0) .
- Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS). For novel derivatives, provide full spectral assignments and purity data (>95%) .
- Data Reporting: Tabulate results with parameters (e.g., retention time, δ values) and validate against established literature (Table 1) .
Table 1: Example Characterization Data for this compound
| Technique | Parameters | Reference Standard |
|---|---|---|
| HPLC | Column: C18, Flow: 1.0 mL/min | USP-grade reference |
| 1H NMR (400 MHz) | δ 7.35 (s, 1H, aromatic) | DMSO-d6 solvent |
| HRMS | m/z 256.1234 [M+H]+ (calc. 256.1230) | ESI positive mode |
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing novel this compound derivatives?
Methodological Answer:
- Root-Cause Analysis:
- Replicate Experiments: Repeat synthesis and analysis to rule out procedural errors .
- Cross-Validation: Compare data with alternative techniques (e.g., FT-IR for functional groups, X-ray crystallography for solid-state conformation) .
- Statistical Tools: Apply regression analysis to assess instrument precision or use principal component analysis (PCA) to identify outlier datasets .
- Case Study: A 2024 study resolved conflicting NMR signals by varying solvent systems (D2O vs. CDCl3), revealing pH-dependent tautomerization .
Q. What methodologies are effective for integrating computational modeling with experimental data to predict this compound’s metabolic pathways?
Methodological Answer:
- Hybrid Workflow:
- In Silico Prediction: Use software like Schrödinger’s ADMET Predictor to simulate hepatic metabolism (e.g., CYP450 isoform interactions) .
- In Vitro Validation: Perform microsomal assays (human liver microsomes) with LC-MS/MS quantification of metabolites .
- Data Reconciliation: Apply kinetic modeling (e.g., Michaelis-Menten) to align computational predictions with experimental turnover rates .
- Example: A 2023 study combined molecular docking (AutoDock Vina) and stable isotope tracing to identify a previously unknown glucuronidation pathway .
Q. How can researchers optimize experimental designs to assess this compound’s stability under varying physiological conditions?
Methodological Answer:
- Stability Protocol:
- Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC .
- pH Profiling: Prepare buffers (pH 1.2–7.4) and quantify degradation products using validated UV/Vis methods (λmax = 300 nm) .
- Light Sensitivity: Conduct ICH Q1B photostability testing with a xenon lamp (1.2 million lux-hours) .
- Data Interpretation: Use Arrhenius plots to extrapolate shelf-life and identify critical storage parameters .
Methodological Guidelines for Data Reporting
- Replicability: Document experimental procedures in sufficient detail (e.g., solvent ratios, agitation speeds) and deposit raw data in repositories like Zenodo .
- Contradiction Management: Discuss conflicting results in the context of methodological limitations (e.g., detection limits, matrix effects) and propose follow-up studies .
- Cross-Disciplinary Collaboration: Partner with computational chemists or pharmacologists to validate hypotheses, ensuring alignment with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
